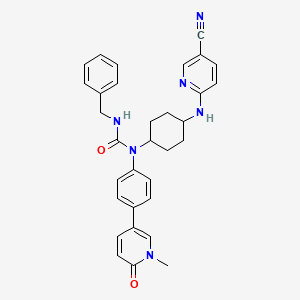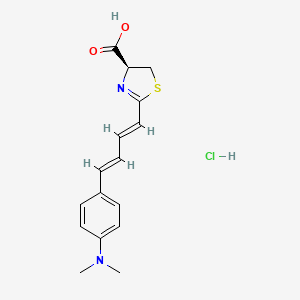
Cdk12-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CDK12-IN-2 is a potent and selective inhibitor of cyclin-dependent kinase 12 (CDK12). CDK12 is a transcription-associated kinase that plays a crucial role in regulating gene transcription, RNA splicing, translation, DNA damage response, cell cycle progression, and cell proliferation. This compound has shown significant potential in scientific research, particularly in cancer therapy, due to its ability to inhibit CDK12 activity effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CDK12-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups such as amines, hydroxyls, and halogens through substitution reactions.
- Purification of the final product using techniques like recrystallization and chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield and purity.
- Use of large-scale reactors and automated systems for efficient production.
- Implementation of stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: CDK12-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, amines, and hydroxyl groups are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with different functional groups, which can be used for further research and development.
Scientific Research Applications
CDK12-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of CDK12 in various biochemical pathways.
Biology: Helps in understanding the role of CDK12 in gene transcription, RNA splicing, and DNA damage response.
Medicine: Potential therapeutic agent for cancer treatment, particularly in cancers with high CDK12 expression.
Industry: Used in the development of new drugs targeting CDK12 and related pathways.
Mechanism of Action
CDK12-IN-2 exerts its effects by inhibiting the kinase activity of CDK12. It binds to the hydrophobic pocket of CDK12, preventing ATP from binding and thus blocking the phosphorylation of RNA polymerase II. This inhibition disrupts the transcription of genes involved in DNA damage response and cell cycle progression, leading to reduced tumor growth and proliferation .
Comparison with Similar Compounds
CDK12-IN-2 is unique compared to other CDK inhibitors due to its high selectivity for CDK12 over other cyclin-dependent kinases. Similar compounds include:
CDK13-IN-1: Inhibits both CDK12 and CDK13 but with less selectivity.
THZ531: A dual inhibitor of CDK12 and CDK13 with broader activity.
SR-4835: A non-covalent dual inhibitor of CDK12 and CDK13.
This compound stands out due to its superior selectivity and potency, making it a valuable tool for studying CDK12-specific pathways and developing targeted cancer therapies .
Properties
Molecular Formula |
C32H32N6O2 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
3-benzyl-1-[4-[(5-cyanopyridin-2-yl)amino]cyclohexyl]-1-[4-(1-methyl-6-oxopyridin-3-yl)phenyl]urea |
InChI |
InChI=1S/C32H32N6O2/c1-37-22-26(10-18-31(37)39)25-8-13-28(14-9-25)38(32(40)35-20-23-5-3-2-4-6-23)29-15-11-27(12-16-29)36-30-17-7-24(19-33)21-34-30/h2-10,13-14,17-18,21-22,27,29H,11-12,15-16,20H2,1H3,(H,34,36)(H,35,40) |
InChI Key |
HDJBGURZVALLMD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=CC1=O)C2=CC=C(C=C2)N(C3CCC(CC3)NC4=NC=C(C=C4)C#N)C(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[18-(4-Aminobutyl)-6-(1-carboxyethyl)-15-[carboxy(hydroxy)methyl]-12-(carboxymethyl)-25,30-dimethyl-2,5,8,11,14,17,20,23,27-nonaoxo-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,26-nonazabicyclo[26.3.0]hentriacontan-24-yl]amino]-2-methyl-3-(8-methyldeca-2,4-dienoylamino)-4-oxobutanoic acid](/img/structure/B10788762.png)
![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10788765.png)
![4-[(3-Carboxy-4-hydroxy-1-naphthyl)(oxo)acetyl]-1-hydroxy-2-naphthoic acid](/img/structure/B10788783.png)
![3-O-ethyl 5-O-methyl 4-(2-bromophenyl)-2-[2-(dimethylamino)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B10788784.png)
![(2S)-2-[3-[4-octoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B10788796.png)
![(3R)-4-[[(3R,6S,12R,15R,18R,21S,24R,28S,30S)-18-(4-aminobutyl)-6-(1-carboxyethyl)-15-[carboxy(hydroxy)methyl]-12-(carboxymethyl)-25,30-dimethyl-2,5,8,11,14,17,20,23,27-nonaoxo-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,26-nonazabicyclo[26.3.0]hentriacontan-24-yl]amino]-2-methyl-3-[[(2E,4Z)-8-methyldeca-2,4-dienoyl]amino]-4-oxobutanoic acid](/img/structure/B10788800.png)


![2-(4-phenoxyphenoxy)-6-[(1S,4S)-5-prop-2-enoyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridine-3-carboxamide](/img/structure/B10788832.png)
![3-O-ethyl 5-O-methyl 4-(2-bromophenyl)-2-[2-(dimethylamino)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10788838.png)
![2-[[1-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]isoquinolin-4-yl]-(4-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B10788847.png)
![3-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-[(2S)-butan-2-yl]-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid](/img/structure/B10788848.png)
![4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoicAcid](/img/structure/B10788862.png)
![1-(4-chlorophenyl)-1,3-dimethyl-3-[1-(4-methylphenyl)propyl]urea](/img/structure/B10788870.png)
